5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one
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Overview
Description
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a 1,8-naphthyridine core, which is known for its diverse biological activities and photochemical properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one typically involves multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the Friedländer approach using green strategies and metal-catalyzed synthesis are common methods employed to construct the 1,8-naphthyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of green chemistry and atom-economical approaches are likely to be applied to ensure eco-friendly and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological systems.
Mechanism of Action
The mechanism of action of 5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s 1,8-naphthyridine core allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to therapeutic effects, such as antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used to treat bacterial infections.
Vosaroxin: A 1,8-naphthyridine derivative in clinical trials for its anticancer properties.
Uniqueness
Its combination of a 1,8-naphthyridine core with a piperidine and pyrrolidin-2-one moiety makes it a versatile compound for research and development .
Properties
Molecular Formula |
C18H20N4O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H20N4O2/c23-16-6-5-15(20-16)18(24)22-10-7-12(8-11-22)14-4-3-13-2-1-9-19-17(13)21-14/h1-4,9,12,15H,5-8,10-11H2,(H,20,23) |
InChI Key |
SJVIWBZTVNLDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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